

A Technical Guide to the Solubility of Carbazole Esters in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carbazate**

Cat. No.: **B1233558**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various **carbazate** esters in common organic solvents. **Carbazate** esters are a class of compounds with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Their solubility is a critical physicochemical property that influences reaction kinetics, purification methods, and formulation strategies.

While extensive quantitative solubility data for **carbazate** esters in a wide range of organic solvents is not readily available in the public domain, this guide compiles the existing qualitative information and presents detailed, standardized experimental protocols for researchers to determine this data in their own laboratories.

Qualitative Solubility of Common Carbazole Esters

The following tables summarize the qualitative solubility of several common **carbazate** esters in various organic solvents based on available literature. It is important to note that "soluble" is a qualitative term, and the actual solubility can vary significantly with temperature and the specific purity of both the solute and the solvent.

Table 1: Qualitative Solubility of tert-Butyl **Carbazate**

Solvent	Qualitative Solubility
Methanol	Soluble [1] [2] [3]
Ethanol	Soluble [1] [2] [3] [4] [5]
Acetone	Soluble [4] [5]

Table 2: Qualitative Solubility of **Benzyl Carbazate**

Solvent	Qualitative Solubility
Methanol	Soluble [6] [7]
Dimethyl Sulfoxide (DMSO)	Soluble [6] [7]

Table 3: Qualitative Solubility of **Methyl Carbazate**

Solvent	Qualitative Solubility
Ethanol	Soluble [8]
Ether	Soluble [8]
Benzene	Soluble [8]
Petroleum Ether	Practically Insoluble [8]

Note: Methyl **carbazate** is also reported to have a high water solubility of 578 g/L[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#).

Table 4: Qualitative Solubility of **Ethyl Carbazate**

Solvent	Qualitative Solubility
Water	Very Soluble [13]

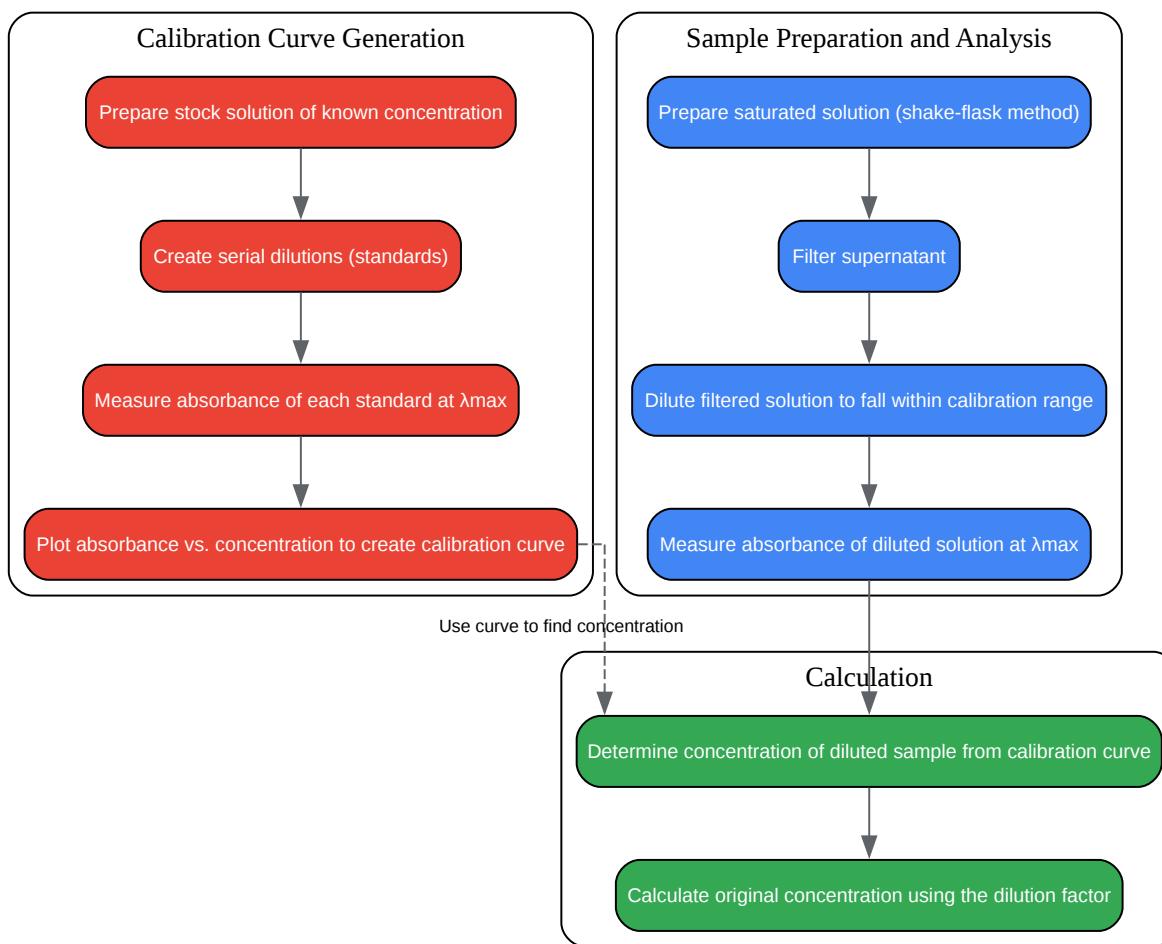
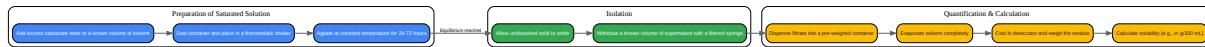
Note: While described as very soluble in water, specific data on its solubility in common organic solvents is limited.

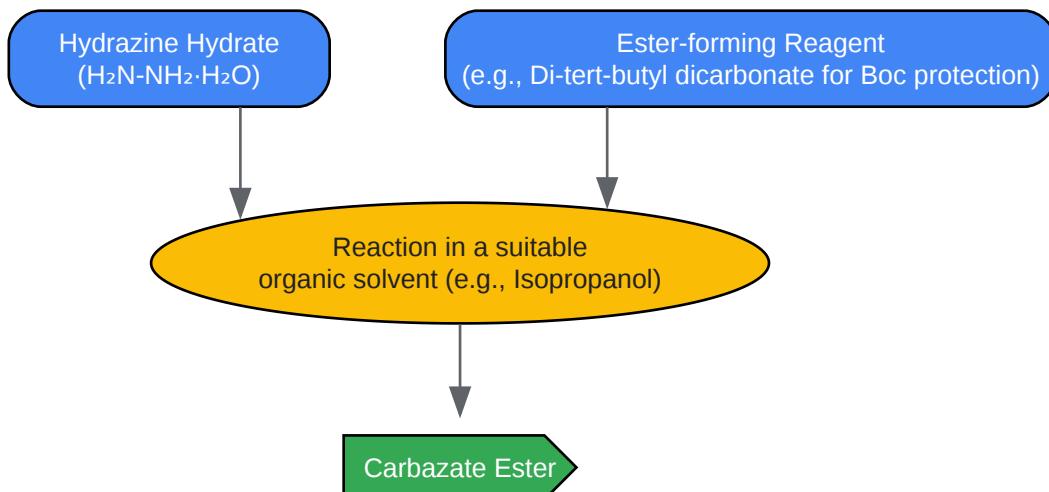
Table 5: General Solubility of Phenyl **Carbazate**

Solvent Class	Representative Solvents	Expected Qualitative Solubility
Polar Aprotic	Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)	Likely Soluble

Experimental Protocols for Solubility Determination

For researchers requiring precise, quantitative solubility data, the following established methods are recommended. These protocols are based on general principles for determining the solubility of organic compounds.



Gravimetric Method (Equilibrium Shake-Flask Method)


This is a reliable method for determining the thermodynamic solubility of a compound.

Methodology:

- Preparation of a Saturated Solution:
 - Add an excess amount of the **carbazate** ester to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
 - Seal the container to prevent solvent evaporation.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
 - Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
- Isolation of the Saturated Solution:
 - After equilibration, cease agitation and allow the undissolved solid to settle.

- Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents). This step is critical to remove any particulate matter.
- Quantification:
 - Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.
 - Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of the **carbazate** ester.
 - Once the solvent is completely removed, place the container in a desiccator to cool to room temperature to avoid condensation.
 - Weigh the container with the solid residue on an analytical balance.
- Calculation:
 - The mass of the dissolved **carbazate** ester is the final weight of the container with the residue minus the initial tare weight of the empty container.
 - Calculate the solubility using the following formula: Solubility (g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. tert-Butyl carbazate | 870-46-2 chemicalbook.com
- 3. Cas 870-46-2,tert-Butyl carbazate | [lookchem](http://lookchem.com) [lookchem.com]
- 4. CAS 870-46-2: tert-Butyl carbazate | [CymitQuimica](http://cymitquimica.com) [cymitquimica.com]
- 5. Page loading... wap.guidechem.com
- 6. Buy Benzyl carbazate | 5331-43-1 smolecule.com
- 7. chembk.com [chembk.com]
- 8. Methyl hydrazinocarboxylate, 97% | Fisher Scientific fishersci.ca
- 9. Cas 6294-89-9,Methyl carbazate | [lookchem](http://lookchem.com) [lookchem.com]
- 10. Methyl carbazate----Amitychem Corporation amitychem.com
- 11. Methyl carbazate CAS#: 6294-89-9 amp.chemicalbook.com
- 12. Methyl carbazate | 6294-89-9 chemicalbook.com

- 13. Ethyl carbazate CAS#: 4114-31-2 [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Carbazate Esters in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1233558#solubility-of-different-carbazate-esters-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com